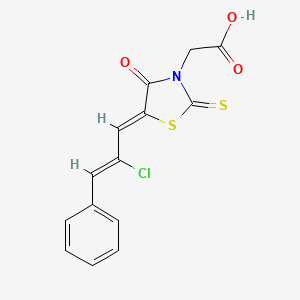

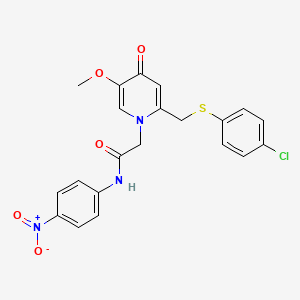

![molecular formula C25H22ClN3O3S B2982985 4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide CAS No. 403729-18-0](/img/structure/B2982985.png)

4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a synthetic molecule with the molecular formula C25H22ClN3O3S and a molecular weight of 479.98. It contains a quinazolinone core, which is a bicyclic system composed of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also has a chlorophenyl group, a methoxyethyl group, and a methylsulfanyl group attached to the quinazolinone core.

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a chlorophenyl group, a methoxyethyl group, and a methylsulfanyl group. The quinazolinone core is a bicyclic system composed of two fused six-membered rings, a benzene ring and a pyrimidine ring . The chlorophenyl and methylsulfanyl groups are attached to the quinazolinone core, and the methoxyethyl group is attached to the benzamide portion of the molecule.Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against a variety of bacterial and fungal pathogens. For instance, novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, showcasing their potential as antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, another study synthesized clubbed quinazolinone and 4-thiazolidinone derivatives, which were also screened for their in vitro antibacterial and antifungal activities, further demonstrating the antimicrobial potential of such compounds (Desai, Dodiya, & Shihora, 2011).

Pharmacological Applications

The pharmacological applications of quinazolinone derivatives have been extensively explored, particularly in the context of antihypertensive, diuretic, and anti-diabetic potentials. A study on the synthesis and characterization of quinazoline derivatives searched for a hybrid molecule as diuretic and antihypertensive agents, showing significant activity in this regard (Rahman et al., 2014). This highlights the compound's potential use in developing new medications for cardiovascular and metabolic diseases.

Antitumor and Anti-inflammatory Applications

Quinazolinone derivatives have also been studied for their potential antitumor and anti-inflammatory activities. For instance, the synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumor cells have been reported. These compounds exhibited significant inhibitory effects against various tumor cell lines, indicating their potential as novel anti-cancer drugs (Zhang et al., 2021).

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of quinazolinone derivatives provides insights into the versatility and reactivity of these compounds, enabling the development of novel derivatives with potential scientific and therapeutic applications. For example, novel hetarylquinolines containing the thiazolidine and dihydrothiazole rings have been synthesized, demonstrating the compound's flexibility in chemical modifications and potential for creating diverse biological activities (Aleqsanyan & Hambardzumyan, 2021).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the biological activities of similar compounds , this compound could be investigated for potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Additionally, further studies could be conducted to optimize its synthesis and improve its yield and purity .

properties

IUPAC Name |

4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O3S/c1-32-15-14-27-23(30)18-8-12-20(13-9-18)29-24(31)21-4-2-3-5-22(21)28-25(29)33-16-17-6-10-19(26)11-7-17/h2-13H,14-16H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMJVLZYPOKBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

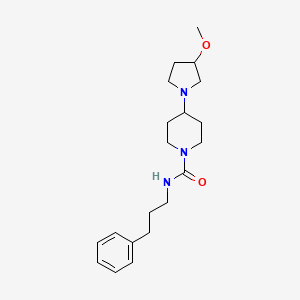

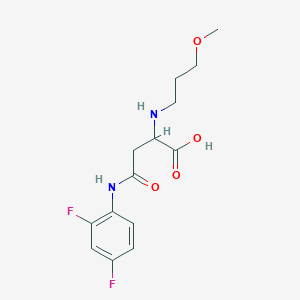

![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)

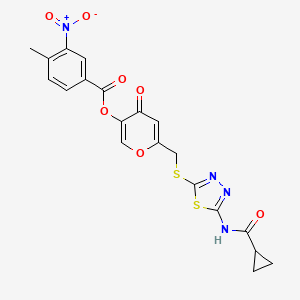

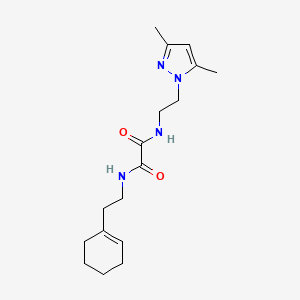

![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/no-structure.png)

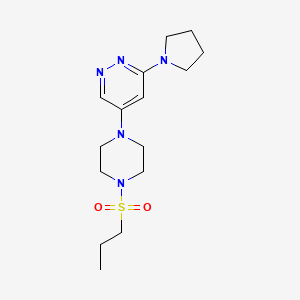

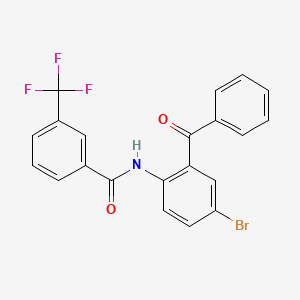

![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)